Sardomozide -

Sardomozide

Catalog Number: EVT-1552385
CAS Number:
Molecular Formula: C11H14N6
Molecular Weight: 230.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sardomozide is a methylglyoxal-bis(guanylhydrazone) (MGBG) derivative with potential antineoplastic and antiviral properties. Sardomozide selectively binds to and inhibits S-adenosylmethionine decarboxylase (SAMDC), an enzyme essential for the biosynthesis of polyamines, such as spermine and spermidine that bind to DNA and play critical roles in cell division, cell differentiation and membrane function. By inhibiting SAMDC, sardomozide reduces the intracellular polyamine concentration, thereby interfering with cell growth and differentiation. In addition, this agent also exhibits anti-HIV effect via suppressing expression of eukaryotic translation initiation factor 5A (eIF-5A), which is essential for retroviral replication.
Synthesis Analysis

Methods and Technical Details

Sardomozide dihydrochloride is typically synthesized through the reaction of 4-amidino-1-indanone with hydrazine derivatives. This reaction promotes the formation of a hydrazone structure, which is integral to the compound's biological activity. The synthesis process involves several steps to ensure high purity and yield, often employing techniques such as recrystallization and chromatography for purification .

The synthesis can be summarized as follows:

  1. Starting Materials: 4-amidino-1-indanone and hydrazine derivatives.
  2. Reaction Conditions: Specific conditions are maintained to favor hydrazone formation.
  3. Purification: Techniques like recrystallization and chromatography are used to isolate the final product.
Molecular Structure Analysis

Structure and Data

Sardomozide features a distinctive hydrazone moiety, which contributes to its mechanism of action as a SAMDC inhibitor. The molecular formula of sardomozide dihydrochloride is C10_{10}H12_{12}Cl2_2N4_4O, with a molecular weight of approximately 267.14 g/mol. The compound's structure allows it to effectively bind to the active site of SAMDC, thereby inhibiting its enzymatic function .

Chemical Reactions Analysis

Reactions and Technical Details

Sardomozide primarily acts by inhibiting the decarboxylation of S-adenosylmethionine (SAM) catalyzed by SAMDC. This inhibition leads to decreased levels of polyamines such as spermidine and spermine, which are crucial for cellular growth and proliferation . The reaction can be summarized as follows:

  1. Substrate: S-adenosylmethionine (SAM).
  2. Enzyme: S-adenosylmethionine decarboxylase (SAMDC).
  3. Inhibition: Sardomozide binds to SAMDC, preventing the conversion of SAM into methylthioadenosine and carbon dioxide.

This process ultimately disrupts polyamine synthesis, leading to alterations in cell cycle progression and apoptosis in cancer cells .

Mechanism of Action

Process and Data

The mechanism of action of sardomozide involves specific inhibition of SAMDC, resulting in reduced polyamine levels within cells. Polyamines play critical roles in various cellular functions including DNA stabilization and cell proliferation. By inhibiting SAMDC, sardomozide effectively alters these processes:

  1. Inhibition of Polyamine Synthesis: Decreased production of spermidine and spermine.
  2. Cell Cycle Arrest: Disruption in polyamine levels leads to cell cycle arrest.
  3. Induction of Apoptosis: Ultimately results in programmed cell death in cancerous cells .

The potency of sardomozide is indicated by its low IC50 value (~0.005 µM), showcasing its effectiveness in laboratory settings .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Sardomozide dihydrochloride exhibits several notable physical and chemical properties:

These properties make it suitable for various experimental applications in biochemical research .

Applications

Scientific Uses

Sardomozide has several applications in scientific research, particularly in the field of cancer biology:

  1. Cancer Research: Its role as a SAMDC inhibitor makes it a valuable tool for studying polyamine metabolism in cancer cells.
  2. Drug Development: Sardomozide serves as a model compound for developing photoswitchable drugs, which can be activated under specific light conditions.
  3. Mechanistic Studies: It is utilized in studies examining the effects of altered polyamine levels on gene expression and cellular responses.
Introduction to Sardomozide: Biochemical and Pharmacological Context

Sardomozide as a Polyamine Biosynthesis Inhibitor: Classification and Discovery

Sardomozide (developmental codes: SAM486A, CGP-48664) represents a second-generation inhibitor of polyamine biosynthesis, specifically targeting S-adenosylmethionine decarboxylase (SAMDC), a rate-limiting enzyme in spermidine and spermine synthesis. Polyamines (putrescine, spermidine, spermine) are essential cationic metabolites required for cellular proliferation, nucleic acid stabilization, and protein synthesis. Cancer cells exhibit dysregulated polyamine metabolism, with elevated SAMDC expression correlating with tumor aggressiveness and poor prognosis [2] [10]. Sardomozide emerged from rational drug design efforts to overcome limitations of first-generation SAMDC inhibitors like methylglyoxal bis(guanylhydrazone) (MGBG), which suffered from non-specific toxicity and off-target effects [3] [6].

The compound exhibits exceptional enzymatic inhibition, with a half-maximal inhibitory concentration (IC50) of 5 nM against human SAMDC in cell-based assays. This potency is approximately 100-fold greater than earlier inhibitors. Mechanistically, Sardomozide competitively binds the putrescine activation site of SAMDC, preventing the conversion of S-adenosylmethionine (AdoMet) to decarboxylated AdoMet (dcAdoMet), which serves as an aminopropyl donor for spermidine and spermine synthesis. Following 48-hour treatment with 3 µM Sardomozide, intracellular SAMDC activity plummets to 10% of baseline levels, inducing profound polyamine depletion and subsequent cytostasis [1] [5] [7]. Preclinical studies demonstrated broad-spectrum antiproliferative activity across diverse cancer cell lines, including hormone-independent breast cancer (MDA-MB-435) and neuroblastoma models, where it triggered p53 accumulation and apoptosis [6] [10].

  • Table 1: Key Biochemical Properties of Sardomozide
    PropertyValueBiological Significance
    Primary TargetSAMDCRate-limiting enzyme in spermidine/spermine synthesis
    IC505 nMHigh potency against target enzyme
    MechanismCompetitive inhibitionBinds putrescine activation site
    Cellular Effect (48h)90% SAMDC activity reductionProfound polyamine depletion
    Antiproliferative ActionBroad-spectrumEffective in breast cancer, neuroblastoma, lymphoma

Structural Characterization of Sardomozide: Molecular Formula and Stereochemical Properties

Sardomozide possesses the molecular formula C11H14N6 and a molecular weight of 230.27 g/mol. Its IUPAC name is (E)-2-(4-carbamimidoyl-2,3-dihydro-1H-inden-1-ylidene)hydrazinecarboximidamide, reflecting its diaminoguanidine-based structure centered on a modified indene scaffold. The molecule features an E-configuration (trans) around the critical hydrazone double bond (N=N), a stereochemical element essential for optimal target engagement. This configuration is denoted in its SMILES notation: N=C(C1=CC=CC2=C1CC/C2=N\NC(N)=N)N [6].

The free base form (CAS 149400-88-4) exhibits limited aqueous solubility, prompting development of the dihydrochloride salt (Sardomozide dihydrochloride; CAS 138794-73-7) for clinical use. This salt form maintains equivalent biological activity at molar concentrations but offers significantly enhanced water solubility and stability, facilitating intravenous administration in clinical trials. Structural analyses confirm the absence of chiral centers, classifying Sardomozide as an achiral molecule with zero defined stereocenters. However, it possesses one E/Z isomerization center (the hydrazone bond), existing predominantly in the pharmacologically active E-form [1] [6]. The planar guanidine groups confer zwitterionic potential, enabling ionic interactions with acidic residues within the SAMDC active site. This interaction network underpins its high-affinity binding and specificity.

  • Table 2: Structural and Physicochemical Properties of Sardomozide
    PropertyFree BaseDihydrochloride Salt
    CAS Number149400-88-4138794-73-7
    Molecular FormulaC11H14N6C11H14N6·2HCl
    Molecular Weight230.27 g/mol303.19 g/mol
    IsomerismE-configuration at hydrazoneSame as free base
    ChiralityAchiralAchiral
    Water SolubilityLowSignificantly enhanced
    Key Functional GroupsDiaminoguanidine, IndeneIdentical plus HCl counterions

Historical Development of Sardomozide (SAM486A/CGP-48664) in Oncology Research

Discovered and developed by Novartis (initially Ciba-Geigy) under the designations CGP-48664 and SAM486A, Sardomozide entered clinical evaluation in the late 1990s based on compelling preclinical antitumor efficacy. Phase I trials established its safety profile and pharmacokinetics in patients with refractory solid tumors. Dosing employed a 120-hour continuous intravenous infusion every 4 weeks. Dose escalation progressed from 3 mg/m²/cycle to 700 mg/m²/cycle. Reversible neutropenia emerged as the dose-limiting toxicity at 550 and 700 mg/m²/cycle, leading to the identification of 400 mg/m²/cycle as the recommended Phase II dose. Pharmacokinetic analysis revealed a prolonged terminal half-life (~2 days) and demonstrated that drug exposure (AUC) and maximum concentration (Cmax) correlated linearly with dose and with the incidence of neutropenia [3] .

Despite these efforts, clinical development of Sardomozide was ultimately discontinued across all indications. The primary factors contributing to this decision included modest efficacy signals in the targeted cancer populations (insufficient to warrant Phase III trials), the emergence of alternative targeted therapies, and the challenges associated with its intravenous administration schedule. Nevertheless, Sardomozide remains a valuable pharmacological tool in polyamine research. Its high potency and specificity for SAMDC continue to facilitate mechanistic studies exploring polyamine dependence in cancer cell survival, apoptosis pathways (particularly p53-mediated responses), and potential roles in other polyamine-associated diseases [3] [6].

  • Table 3: Key Clinical Trials of Sardomozide in Oncology

    Trial PhasePopulationDosing ScheduleKey FindingsOutcome
    Phase IAdvanced Solid Tumors120-hr CIV Q4W (3-700 mg/m²/cycle)DLT: Neutropenia (550/700 mg/m²); RD: 400 mg/m²; t1/2 ~2d; AUC correlates with neutropeniaEstablished MTD/RP2D
    Phase IIMetastatic Melanoma100 mg/m²/day x 5d, Q3WNo objective responses observedLack of efficacy; Discontinued
    Phase IIRelapsed/Refractory NHL100 mg/m²/day x 5d, Q3W (up to 8 cycles)Patients treated until progression; detailed ORR not availableLimited activity; Discontinued
  • Table 4: Synonyms and Identifiers for Sardomozide

    NameTypeIdentifier
    SardomozideINN7678
    SAM486ADevelopmental-
    CGP 48664Developmental-
    CGP-48664Developmental-
    CGP48664Developmental-
    Chemical Name (IUPAC)Systematic(E)-2-(4-carbamimidoyl-2,3-dihydro-1H-inden-1-ylidene)hydrazinecarboximidamide
    CAS Registry (Free base)CAS Number149400-88-4
    CAS Registry (2HCl salt)CAS Number138794-73-7
    UNIIFDA IdentifierCEB05S0B9I
    PubChem CIDCompound ID9576789
    ChEMBL IDCompound IDCHEMBL65789

Properties

Product Name

Sardomozide

IUPAC Name

1-(diaminomethylidenehydrazinylidene)-2,3-dihydroindene-4-carboximidamide

Molecular Formula

C11H14N6

Molecular Weight

230.27 g/mol

InChI

InChI=1S/C11H14N6/c12-10(13)8-3-1-2-7-6(8)4-5-9(7)16-17-11(14)15/h1-3H,4-5H2,(H3,12,13)(H4,14,15,17)

InChI Key

CYPGNVSXMAUSJY-UHFFFAOYSA-N

SMILES

C1CC(=NN=C(N)N)C2=C1C(=CC=C2)C(=N)N

Synonyms

4-AIAH
4-amidinoindan-1-one 2'-amidinohydrazone
CGP 48664
CGP 48664A
CGP-48664
CGP-48664A
SAM 486A
SAM486A

Canonical SMILES

C1CC(=NN=C(N)N)C2=C1C(=CC=C2)C(=N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.